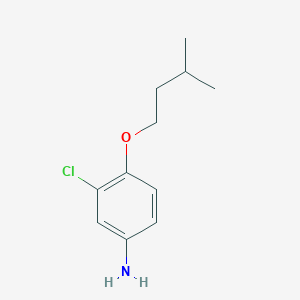

3-Chloro-4-(isopentyloxy)aniline

Descripción general

Descripción

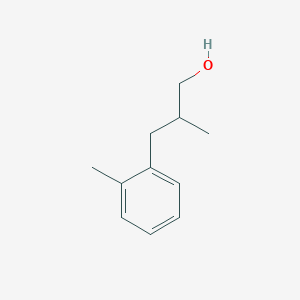

3-Chloro-4-(isopentyloxy)aniline is a chemical compound with the molecular formula C₁₁H₁₆ClNO and a molecular weight of 213.71 g/mol . It is a pale yellow to brownish solid. The compound’s structure consists of a chloro-substituted aniline ring attached to an isopentyl ether group.

Synthesis Analysis

The synthesis of This compound involves the reaction of 4-(isopentyloxy)aniline with thionyl chloride (SOCl₂) . The thionyl chloride replaces the hydroxyl group in the aniline ring with a chlorine atom, resulting in the desired product .

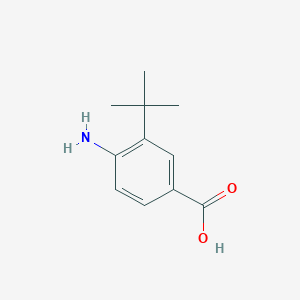

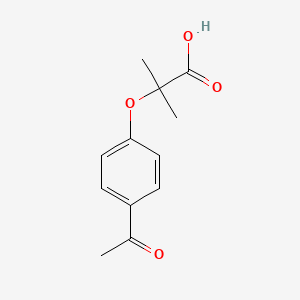

Molecular Structure Analysis

The compound’s molecular structure comprises an aromatic ring (aniline) with a chlorine atom at the 3-position and an isopentyl ether group at the 4-position. The chlorine substitution imparts reactivity and influences its biological activity .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis Processes

- Practical Synthesis : A study by Zhang Qingwen (2011) developed a practical synthesis process for 3-chloro-4-(3-fluorobenzyloxy)aniline. This process is characterized by its use of cheap and readily available materials, robustness, and reduced waste burden, making it suitable for industrial production (Zhang Qingwen, 2011).

Mesomorphic Properties

- Effects of Polysubstitution on Mesomorphic Properties : Research by Hasegawa et al. (1989) examined the impact of mono-, di-, and trichloro substitution on the nematic-isotropic transition temperature in certain chloro derivatives of aniline. This study provides insights into how chloro and methyl derivatives influence these mesomorphic properties (Hasegawa et al., 1989).

Ortho-Chlorination and Oxidation

- Ortho-Selective Chlorination : Vinayak et al. (2018) explored the use of 1-chloro-1,2-benziodoxol-3-one for the ortho-selective chlorination and oxidation of aniline derivatives. This demonstrates its utility in generating chlorinated aniline compounds under aqueous conditions (Vinayak et al., 2018).

Adsorption and Removal

- Adsorption on Halloysite Adsorbents : A study by Słomkiewicz et al. (2017) focused on the adsorption of chloro derivatives of aniline on halloysite adsorbents. This is particularly relevant for the removal of toxic compounds like these derivatives from wastewater, highlighting an environmental application (Słomkiewicz et al., 2017).

Polymeric Applications

- Synthesis of Polyurethane Cationomers : Research by Buruianǎ et al. (2005) synthesized new compounds, including 2-chloromethyl-N-(2-hydroxybenzilidene)aniline, used as quaternization agents for polyetherurethane. This study provides insights into the use of chloroaniline derivatives in creating polymeric materials with specific properties like fluorescence (Buruianǎ et al., 2005).

Molecular and Vibrational Analysis

- Vibrational Analysis of Chloroanilines : A study by Revathi et al. (2017) conducted vibrational analysis of various chloroaniline compounds, including 4-chloro-3-(trifluoromethyl)aniline. This research is crucial for understanding the molecular structure and behavior of these compounds (Revathi et al., 2017).

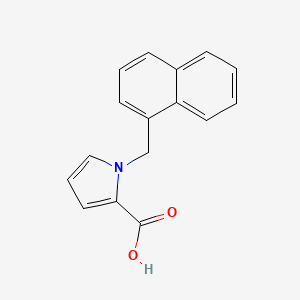

Crystal Structure

- Crystal Structure Analysis : Su et al. (2013) analyzed the crystal structure of isomeric chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]anilines, providing valuable information on the structural differences based on the position of chlorine substitution (Su et al., 2013).

Propiedades

IUPAC Name |

3-chloro-4-(3-methylbutoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-8(2)5-6-14-11-4-3-9(13)7-10(11)12/h3-4,7-8H,5-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMVXTAACGDJEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

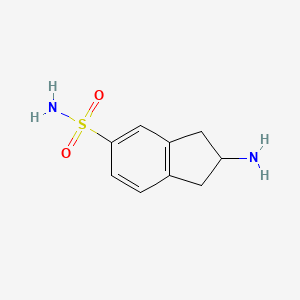

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride](/img/structure/B3143340.png)